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Compound of Interest

Compound Name: 4,5-Dimethyl-4-hexen-3-one

Cat. No.: B096763

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
organic compound 4,5-Dimethyl-4-hexen-3-one (CAS No: 17325-90-5). The document
presents available mass spectrometry and infrared spectroscopy data in a structured format,
alongside detailed experimental protocols for key analytical techniques. Due to the limited
availability of experimental Nuclear Magnetic Resonance (NMR) data in public databases,
predicted NMR values are provided based on established spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 4,5-Dimethyl-
4-hexen-3-one.

Table 1: Mass Spectrometry Data

Molecular Formula: CsH140 Molecular Weight: 126.1962 g/mol [1]
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment
m/z

126 25 [M]* (Molecular lon)

97 80 [M - C2Hs]*

69 100 [M - C4H7O]* or [CsHo]*
41 65 [C3Hs]*

Data extracted from the NIST Mass Spectrometry Data Center electron ionization spectrum.[1]

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

C-H stretch (sp3 hybridized

~2970 Strong

carbons)

C=0 stretch (a,B-unsaturated
~1685 Strong

ketone)
~1640 Medium C=C stretch (alkene)

Data interpreted from the vapor phase IR spectrum available on SpectraBase.[2]

Table 3: Predicted 'H NMR Spectral Data

No experimental *H NMR data was found in publicly available spectral databases. The
following are predicted chemical shifts, multiplicities, and coupling constants based on the
molecular structure.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~2.5 Quartet (q) 2H -C(=0)-CHz2-CHs
~1.8 Singlet (s) 3H =C(CH3)-C(=0)-
~1.7 Singlet (s) 3H =C(CH3s)-CH(CH3)2
~2.4 Septet (sept) 1H -CH(CHs)2
~1.1 Doublet (d) 6H -CH(CH3)2
~1.0 Triplet (t) 3H -CH2-CHs

Table 4: Predicted **C NMR Spectral Data

No experimental 13C NMR data was found in publicly available spectral databases. The

following are predicted chemical shifts.

Chemical Shift (6, ppm)

Carbon Assignment

~200 C=0 (Ketone)
~155 C=C(CHs)2
~130 (CHs)C=C
~35 -CH2-CHs
~30 -CH(CHs)2
~20 =C(CHs3s)2

~15 =C(CHs3)-

~8 -CH2-CHs

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the

spectroscopic data presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra are acquired on a high-field NMR spectrometer.

o Sample Preparation: A sample of 4,5-Dimethyl-4-hexen-3-one is dissolved in a deuterated
solvent, typically deuterated chloroform (CDCIs), to a concentration of approximately 5-10
mg/mL. The solution is then transferred to a 5 mm NMR tube.

o Data Acquisition: The NMR tube is placed in the spectrometer's probe. For *H NMR, a
standard single-pulse experiment is performed. For 33C NMR, a proton-decoupled
experiment is typically used to simplify the spectrum to single lines for each unique carbon
atom.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce
the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The
chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or
an internal standard (e.qg., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation (Vapor Phase): A small amount of the liquid sample is injected into a
heated gas cell. The vaporized sample fills the cell, which is then placed in the IR beam.

o Data Acquisition: The infrared radiation is passed through the sample, and the absorbance is
measured as a function of wavenumber (cm™1).

o Data Processing: The resulting interferogram is Fourier transformed to generate the infrared
spectrum. The spectrum is typically plotted as transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, commonly coupled with a gas
chromatograph (GC-MS) for sample introduction and separation.
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e Sample Introduction: The sample is injected into the gas chromatograph, where it is
vaporized and separated from any impurities. The separated compound then enters the ion
source of the mass spectrometer.

« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (Electron lonization, El), causing them to lose an electron and form a
positively charged molecular ion ([M]*).

o Fragmentation: The high energy of the electron beam also causes the molecular ion to
fragment into smaller, characteristic charged ions.

o Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based
on their mass-to-charge ratio (m/z).

» Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 4,5-Dimethyl-4-hexen-3-one.
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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4,5-Dimethyl-4-hexen-3-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096763#spectroscopic-data-for-4-5-dimethyl-4-
hexen-3-one-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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